molecular formula C15H14N2O5S2 B12293518 DecarbamylcefoxitinLactone

DecarbamylcefoxitinLactone

Cat. No.: B12293518
M. Wt: 366.4 g/mol
InChI Key: ZNHLCKJVGCWLCR-UHFFFAOYSA-N
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Description

DecarbamylcefoxitinLactone is a chemical compound known for its unique structure and properties It is derived from cefoxitin, a second-generation cephalosporin antibiotic

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DecarbamylcefoxitinLactone typically involves the decarbamylation of cefoxitin followed by lactonization. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions: DecarbamylcefoxitinLactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the lactone .

Scientific Research Applications

DecarbamylcefoxitinLactone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DecarbamylcefoxitinLactone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may interfere with bacterial cell wall synthesis, similar to other cephalosporins .

Comparison with Similar Compounds

    Cefoxitin: The parent compound from which DecarbamylcefoxitinLactone is derived.

    Cephalexin: Another cephalosporin antibiotic with similar properties.

    Cefuroxime: A second-generation cephalosporin with comparable antimicrobial activity.

Uniqueness: this compound is unique due to its lactone structure, which imparts different chemical and biological properties compared to its parent compound and other cephalosporins. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C15H14N2O5S2

Molecular Weight

366.4 g/mol

IUPAC Name

N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C15H14N2O5S2/c1-21-15(16-10(18)5-9-3-2-4-23-9)13(20)17-11-8(6-22-12(11)19)7-24-14(15)17/h2-4,14H,5-7H2,1H3,(H,16,18)

InChI Key

ZNHLCKJVGCWLCR-UHFFFAOYSA-N

Canonical SMILES

COC1(C2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CC4=CC=CS4

Origin of Product

United States

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